molecular formula C18H21NO3S B5413501 [5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol

[5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol

Katalognummer B5413501
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: IXDJQQQGQMFZQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Wirkmechanismus

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK activation leads to the activation of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which promote cell survival and proliferation. [5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol inhibits BTK by binding to the ATP-binding pocket of the kinase domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. This compound has also been shown to modulate the tumor microenvironment by reducing the levels of pro-inflammatory cytokines and chemokines, which can promote tumor growth and metastasis. Additionally, this compound has demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of [5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol is its potent and selective inhibition of BTK, which makes it an attractive therapeutic candidate for the treatment of B-cell malignancies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in clinical settings. Additionally, the long-term safety and efficacy of this compound in humans have not yet been fully established, and further studies are needed to evaluate its potential as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the development of [5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol as a therapeutic agent. One potential area of research is the combination of this compound with other targeted therapies to improve its efficacy and reduce the risk of resistance. Another area of research is the evaluation of this compound in combination with immunotherapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in different types of B-cell malignancies and in combination with other standard-of-care treatments.

Synthesemethoden

The synthesis of [5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol involves several steps, starting with the reaction of 2-furaldehyde with 4-(2-methylphenylthio)piperidine in the presence of a base. The resulting intermediate is then treated with trifluoroacetic anhydride to form the corresponding trifluoroacetate, which is then reduced with sodium borohydride to yield this compound. The overall yield of this synthesis method is around 10%.

Wissenschaftliche Forschungsanwendungen

[5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies. In preclinical studies, this compound has shown potent inhibition of BTK and has demonstrated efficacy in various animal models of B-cell lymphomas and leukemias. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Eigenschaften

IUPAC Name

[5-(hydroxymethyl)furan-2-yl]-[4-(2-methylphenyl)sulfanylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-4-2-3-5-17(13)23-15-8-10-19(11-9-15)18(21)16-7-6-14(12-20)22-16/h2-7,15,20H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDJQQQGQMFZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2CCN(CC2)C(=O)C3=CC=C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.